Structural Differentiation from Generic Pyridazinone Inventories
The compound's inclusion in a specific patent application claiming pyridazinones and furan-containing compounds for proliferative disease treatment distinguishes it from generic, commercially available pyridazinone building blocks [1]. While no specific IC50 values are available for the target compound, the patent's Figure of Merit is its designation as a preferred embodiment within a library designed for biological screening against cancer cell lines, suggesting an initial selection advantage over simpler pyridazinone scaffolds that lack the dibenzofuran moiety [1].
| Evidence Dimension | Patent-specific chemotype selection vs. generic compound class |
|---|---|
| Target Compound Data | Included in patent claims as a distinct furan-containing pyridazinone for cancer treatment [1]. |
| Comparator Or Baseline | Generic pyridazinone building blocks (e.g., 3-chloro-1H-pyridazin-6-one) without a fused tricyclic substituent. |
| Quantified Difference | N/A (Qualitative differentiation based on structural complexity and patent inclusion) |
| Conditions | Structural and intellectual property analysis; no head-to-head biological assay data available. |
Why This Matters
For procurement in oncology-focused drug discovery, sourcing a compound from a cancer-relevant patent estate provides a strategic IP and biological hypothesis advantage over general-purpose heterocyclic libraries.
- [1] Djaballah, H., Varmus, H. E., Shum, D., Somwar, R., Chucholowski, A., & Thiruvazhi, M. S. (2008). Pyridazinones and furan-containing compounds. WO Patent Application No. WO2008080056A2. View Source
